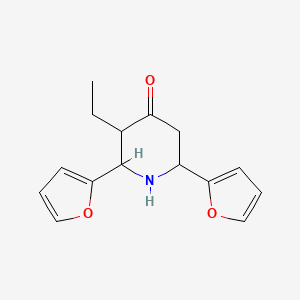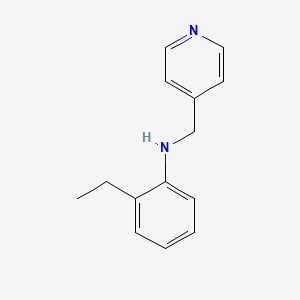
3-Ethyl-2,6-di-furan-2-yl-piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,6-di-furan-2-yl-piperidin-4-one is a heterocyclic compound that features a piperidinone core substituted with ethyl and furan groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6-di-furan-2-yl-piperidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable piperidine derivative, the introduction of furan groups can be achieved through electrophilic aromatic substitution reactions. The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2,6-di-furan-2-yl-piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The carbonyl group in the piperidinone core can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan rings and the piperidine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives of the piperidinone core.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,6-di-furan-2-yl-piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2,6-di-furan-2-yl-piperidin-4-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The furan rings and piperidinone core can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-furan-2-yl-piperidin-4-one: Lacks the ethyl group, which may affect its reactivity and biological activity.
3-Methyl-2,6-di-furan-2-yl-piperidin-4-one: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.
3-Propyl-2,6-di-furan-2-yl-piperidin-4-one: Contains a propyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
3-Ethyl-2,6-di-furan-2-yl-piperidin-4-one is unique due to the presence of both ethyl and furan substituents, which confer specific steric and electronic properties
Eigenschaften
IUPAC Name |
3-ethyl-2,6-bis(furan-2-yl)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-10-12(17)9-11(13-5-3-7-18-13)16-15(10)14-6-4-8-19-14/h3-8,10-11,15-16H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNPXEMHSDVXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(NC(CC1=O)C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2-Chlorophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7482181.png)

![(3S)-1-[(2-fluorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B7482190.png)
![(2R)-3-methyl-2-[(4-methyl-3-nitrophenyl)sulfonylamino]butanoic acid](/img/structure/B7482202.png)


![2-[(3-Ethynylanilino)methyl]benzonitrile](/img/structure/B7482212.png)
![3-[(Cyclooctylamino)methyl]benzamide](/img/structure/B7482232.png)
![2-[(3,5-Dichlorophenyl)amino]ethan-1-ol](/img/structure/B7482247.png)
![2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7482248.png)

![5-Methyl-2-[(3-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B7482260.png)
![4-[(3-Chloropyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B7482264.png)
![2-[(1-benzylpiperidin-4-yl)amino]-N-ethylacetamide](/img/structure/B7482281.png)
